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Compound of Interest

Compound Name: 5,6-Dimethoxy-1-indanone

Cat. No.: B192829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5,6-Dimethoxy-1-
indanone, a key intermediate in the synthesis of several pharmacologically active compounds,

including the Alzheimer's disease drug, Donepezil. This document details the crystallographic

data, experimental protocols for its synthesis and crystallization, and a visualization of its

synthesis workflow.

Crystal Structure and Molecular Geometry
The crystal structure of 5,6-Dimethoxy-1-indanone was determined by single-crystal X-ray

diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1]

The aromatic ring of the indanone core is planar, while the five-membered ring adopts a non-

planar conformation. A notable feature is the orientation of the methoxy group at the C(6)

position, which is out of the plane of the benzene ring.[1]

Crystallographic Data
The following table summarizes the key crystallographic data for 5,6-Dimethoxy-1-indanone.

[1]
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Parameter Value

Chemical Formula C₁₁H₁₂O₃

Molecular Weight 192.22

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 8.173(2)

b (Å) 6.003(1)

c (Å) 20.034(4)

β (°) 96.75(3)

Volume (Å³) 976.1(5)

Z 4

Calculated Density (g/cm³) 1.307

Radiation CuKα (λ = 1.5418 Å)

Temperature (K) 293

Final R 0.043 for 1078 observed reflections

Selected Bond Lengths and Angles
The tables below present selected interatomic distances and angles, providing insight into the

molecular geometry of 5,6-Dimethoxy-1-indanone.[1]

Table 1: Selected Bond Lengths (Å)
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Atoms Length (Å)

C(1)-C(2) 1.505(4)

C(2)-C(3) 1.524(5)

C(3)-C(4) 1.385(4)

C(4)-C(5) 1.389(4)

C(5)-C(6) 1.391(4)

C(6)-C(7) 1.381(4)

C(7)-C(1) 1.467(4)

C(1)-O(1) 1.213(3)

C(5)-O(2) 1.371(3)

C(6)-O(3) 1.368(3)

O(2)-C(10) 1.425(4)

O(3)-C(11) 1.428(4)

Table 2: Selected Bond Angles (°)
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Atoms Angle (°)

C(7)-C(1)-C(2) 109.8(2)

O(1)-C(1)-C(2) 124.9(3)

O(1)-C(1)-C(7) 125.3(3)

C(1)-C(2)-C(3) 105.8(3)

C(2)-C(3)-C(4) 131.9(3)

C(2)-C(3)-C(8) 109.8(3)

C(4)-C(3)-C(8) 118.3(3)

C(3)-C(4)-C(5) 121.2(3)

C(4)-C(5)-C(6) 119.5(3)

C(5)-C(6)-C(7) 120.3(3)

C(6)-C(7)-C(1) 109.4(2)

C(6)-C(7)-C(8) 119.5(3)

C(1)-C(7)-C(8) 131.1(3)

C(3)-C(8)-C(7) 121.1(3)

Experimental Protocols
Synthesis of 5,6-Dimethoxy-1-indanone
Several synthetic routes to 5,6-Dimethoxy-1-indanone have been reported. A common

method involves an intramolecular Friedel-Crafts reaction.

Method 1: From 3-chloro-3',4'-dimethoxypropiophenone[2]

Reaction Setup: 3-chloro-3',4'-dimethoxypropiophenone is reacted with an acid.

Reaction Conditions: The reaction is typically stirred in the presence of an acid catalyst for 5

to 9 hours.
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Work-up and Purification: The reaction mixture is cooled and poured into ice water. The

resulting precipitate is filtered, washed with water, and dried. Further purification can be

achieved by recrystallization from a suitable solvent like methanol.

Method 2: Catalytic Intramolecular Friedel-Crafts Reaction

A more modern approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl

Meldrum's acid derivatives.

Crystallization
Single crystals of 5,6-Dimethoxy-1-indanone suitable for X-ray diffraction were grown from an

acetone solution.[1]

Sample Preparation: Commercially available 5,6-Dimethoxy-1-indanone is dissolved in

acetone.

Crystallization: The solution is allowed to slowly evaporate at room temperature.

Crystal Collection: The resulting crystals are carefully collected for analysis.

Structure Determination
The crystal structure was determined using direct methods and refined by anisotropic full-

matrix least-squares refinement.[1]

Data Collection: X-ray diffraction data were collected on an Enraf-Nonius CAD-4

diffractometer using graphite-monochromated CuKα radiation.[1]

Structure Solution: The structure was solved using the MULTAN11/82 program.[1]

Refinement: The model was refined using full-matrix least-squares on F, with hydrogen

atoms located by difference Fourier synthesis.[1]

Visualizations
Synthesis Workflow
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The following diagram illustrates a general workflow for the synthesis and purification of 5,6-
Dimethoxy-1-indanone.

Synthesis Purification Analysis
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Caption: Synthesis and Analysis Workflow of 5,6-Dimethoxy-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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